(2S,4R)-2-hydroxymethyl-4-BOC-amino Pyrrolidine hydrochloride
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Overview
Description
(2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a hydroxymethyl group and a BOC-protected amino group on a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of (2S,4R)-2-hydroxymethyl-4-BOC-amino pyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (2S,4R)-2-hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or modulator, depending on its application. The exact mechanism can vary based on the biological system and the specific conditions under which it is used.
Comparison with Similar Compounds
(2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride is unique due to its specific structural features and functional groups. Similar compounds include:
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidine: This compound has similar structural elements but differs in the presence of additional hydroxyl groups.
2-Hydroxymethyl-4-BOC-amino piperidine: This compound is structurally similar but features a piperidine ring instead of a pyrrolidine ring.
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Properties
Molecular Formula |
C10H21ClN2O3 |
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Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl (3R,5S)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChI Key |
OEWIWBDMLHYHFL-WLYNEOFISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](N(C1)N)CO.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl |
Origin of Product |
United States |
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